An In-depth Technical Guide on the Chemical Properties of N-(4-Amino-3,5-dichlorophenyl)acetamide
An In-depth Technical Guide on the Chemical Properties of N-(4-Amino-3,5-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Amino-3,5-dichlorophenyl)acetamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated aniline core and the acetamide moiety, suggest potential for diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, alongside an exploration of the known biological activities of structurally related compounds to inform future research and development efforts.
Chemical and Physical Properties
| Property | Value | Source/Reference |
| IUPAC Name | N-(4-amino-3,5-dichlorophenyl)acetamide | [1][2] |
| Synonyms | 4'-Amino-3',5'-dichloroacetanilide | |
| Molecular Formula | C₈H₈Cl₂N₂O | [1][2] |
| Molecular Weight | 219.07 g/mol | [1][2] |
| Melting Point | Estimated: ~219 °C | Based on N-(4-amino-2,6-dichlorophenyl)acetamide |
| Boiling Point | Not available | Data for N-(4-chlorophenyl)acetamide is 333 °C |
| Solubility | Insoluble in cold water; likely soluble in organic solvents like ethanol and ether. | General solubility for related anilides |
| Appearance | Expected to be a solid at room temperature. | General property of similar acetanilides |
Synthesis
While a specific, detailed experimental protocol for the synthesis of N-(4-Amino-3,5-dichlorophenyl)acetamide is not widely published, a general and adaptable method can be derived from the synthesis of similar compounds. A common route involves the acetylation of the corresponding aniline.
Proposed Synthetic Route:
Caption: Proposed synthesis of N-(4-Amino-3,5-dichlorophenyl)acetamide.
General Experimental Protocol (Adapted from similar syntheses):
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Dissolution: Dissolve 4-amino-2,6-dichloroaniline in a suitable inert solvent such as dichloromethane or ethyl acetate.
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Addition of Acetylating Agent: Slowly add a slight excess of acetic anhydride or acetyl chloride to the solution. If acetyl chloride is used, the reaction may be performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.
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Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid and byproducts.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-amino-3,5-dichlorophenyl)acetamide.
Spectral Data
Detailed spectral data for N-(4-Amino-3,5-dichlorophenyl)acetamide is limited in the public domain. However, data for the closely related isomer, N-(4-amino-2,6-dichlorophenyl)acetamide, is available and provides a strong basis for spectral interpretation.
Infrared (IR) Spectroscopy:
An IR spectrum for N-(4-amino-2,6-dichlorophenyl)acetamide is available from the NIST Chemistry WebBook. Key characteristic peaks expected for N-(4-amino-3,5-dichlorophenyl)acetamide would include:
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N-H stretching (amine and amide): Around 3400-3200 cm⁻¹ (likely two bands for the primary amine).
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C=O stretching (amide I): Around 1660 cm⁻¹.
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N-H bending (amide II): Around 1550 cm⁻¹.
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C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While experimental NMR data for the target compound was not found, predicted shifts can be inferred.
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¹H NMR:
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A singlet for the acetyl methyl group (~2.1 ppm).
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A singlet for the aromatic protons.
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A broad singlet for the amine (NH₂) protons.
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A singlet for the amide (NH) proton.
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¹³C NMR:
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A signal for the acetyl methyl carbon (~24 ppm).
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Signals for the aromatic carbons, with shifts influenced by the chlorine, amino, and acetamido substituents.
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A signal for the carbonyl carbon (~168 ppm).
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Mass Spectrometry:
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 218 and 220 in a characteristic 9:6:1 ratio due to the two chlorine isotopes. Fragmentation would likely involve the loss of the acetyl group and other characteristic amide bond cleavages.
Potential Biological Activities and Signaling Pathways
Derivatives of N-(4-aminophenyl)acetamide have been investigated for a range of biological activities, including:
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Anticancer Activity: Various substituted acetamides have been synthesized and evaluated as potential anticancer agents. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have shown high in vitro potency against both sensitive and resistant cancer cell lines, inducing cell death through apoptosis and autophagy.[3]
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Antimicrobial Activity: Acetamide derivatives are also explored for their antimicrobial properties. Studies on amino and acetamidoaurones have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][4]
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Enzyme Inhibition: The acetamide scaffold is present in numerous enzyme inhibitors. For example, certain acetamide derivatives have been identified as inhibitors of butyrylcholinesterase, a target in Alzheimer's disease research.
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Receptor Binding: Dichlorinated phenyl rings are common pharmacophores in ligands for various receptors. For example, N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamides have been evaluated for their binding to dopamine D2 and D3 receptors.[5]
Given its structural features, N-(4-amino-3,5-dichlorophenyl)acetamide could potentially interact with a variety of biological targets. The dichlorinated aminophenyl moiety may drive interactions with specific protein binding pockets, while the acetamide group can participate in hydrogen bonding.
Illustrative Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Conclusion
N-(4-Amino-3,5-dichlorophenyl)acetamide represents a chemical scaffold with potential for further exploration in drug discovery. While its specific biological activities remain to be fully elucidated, the known pharmacological profiles of related compounds suggest that it may possess anticancer, antimicrobial, or enzyme-inhibitory properties. This technical guide provides a foundational understanding of its chemical characteristics and a framework for its future investigation. Further research, including its synthesis, comprehensive spectral analysis, and systematic biological screening, is warranted to unlock the therapeutic potential of this and related molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. N-(4-amino-3,5-dichlorophenyl)acetamide - C8H8Cl2N2O | CSSS00000017078 [chem-space.com]
- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

